molecular formula C12H17NO5S B8645768 N-[4-methoxybenzenesulfonyl]-(D)-valine

N-[4-methoxybenzenesulfonyl]-(D)-valine

Cat. No.: B8645768
M. Wt: 287.33 g/mol
InChI Key: MMAMULOKFLYVHG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-Methoxybenzenesulfonyl]-(D)-valine is a chiral sulfonamide derivative of the non-proteinogenic D-valine enantiomer. Its structure features a 4-methoxybenzenesulfonyl group attached to the amino terminus of D-valine, distinguishing it from L-valine-based analogs commonly studied in medicinal chemistry. The stereochemistry (D-configuration) may influence receptor binding or metabolic stability compared to L-valine derivatives, though this requires further investigation.

Properties

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

(2R)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C12H17NO5S/c1-8(2)11(12(14)15)13-19(16,17)10-6-4-9(18-3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1

InChI Key

MMAMULOKFLYVHG-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl vs. Benzoyl Groups : The 4-methoxybenzenesulfonyl group in KN-93 and N-[4-methoxybenzenesulfonyl]-(D)-valine confers CaMKII inhibitory activity, whereas benzoyl analogs (e.g., N-(4-methoxybenzoyl)-L-valine) lack documented enzyme modulation .
  • Stereochemistry : L-valine derivatives (e.g., N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine) exhibit antimicrobial activity, but the D-valine configuration’s impact remains unexplored .
  • Side Chain Modifications : KN-93’s chlorocinnamyl side chain enhances CaMKII binding affinity compared to simpler sulfonamide-valine derivatives, suggesting structural optimization is critical for potency .

Pharmacological and Functional Differences

CaMKII Inhibition

  • KN-93 : Inhibits CaMKII with an IC₅₀ of ~2.58 µM in rabbit myocardium; suppresses early afterdepolarizations (EADs) in cardiac cells .
  • KN-92 : Lacks kinase inhibition (IC₅₀ > 100 µM) despite structural similarity, underscoring the necessity of specific side chains for activity .

Antimicrobial and Antioxidant Profiles

  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine : Exhibits MIC values of 8–16 µg/mL against Enterococcus faecium and Staphylococcus aureus; antioxidant IC₅₀ of 12.5 µM (DPPH assay) .
  • This compound: No antimicrobial data available, but methoxy groups generally enhance membrane permeability, which could influence bioavailability .

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